6-(3-Ethoxyphenyl)nicotinic acid

CAIII inhibition hyperlipidemia cancer

6-(3-Ethoxyphenyl)nicotinic acid is a 6-substituted nicotinic acid derivative featuring a 3-ethoxyphenyl group at the 6-position of the pyridine ring. This compound belongs to the class of 6-aryl nicotinic acids, which serve as versatile building blocks in medicinal chemistry for the synthesis of biologically active molecules.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 1192155-03-5
Cat. No. B6389127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Ethoxyphenyl)nicotinic acid
CAS1192155-03-5
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C14H13NO3/c1-2-18-12-5-3-4-10(8-12)13-7-6-11(9-15-13)14(16)17/h3-9H,2H2,1H3,(H,16,17)
InChIKeyOXXLCGCABGXUPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Ethoxyphenyl)nicotinic Acid (CAS 1192155-03-5): A 6-Aryl Nicotinic Acid Building Block for Pharmacological Tool and Probe Synthesis


6-(3-Ethoxyphenyl)nicotinic acid is a 6-substituted nicotinic acid derivative featuring a 3-ethoxyphenyl group at the 6-position of the pyridine ring . This compound belongs to the class of 6-aryl nicotinic acids, which serve as versatile building blocks in medicinal chemistry for the synthesis of biologically active molecules [1]. Preliminary pharmacological screening indicates potential activity as a CCR5 antagonist, suggesting relevance in HIV infection, asthma, and autoimmune disease research [2]. Additionally, the compound is available as a research-grade material with specified purity, suitable for use as a synthetic intermediate or pharmacological probe .

Why 6-(3-Ethoxyphenyl)nicotinic Acid Cannot Be Replaced by a Generic 6-Aryl Nicotinic Acid


In research and industrial procurement, substituting 6-(3-ethoxyphenyl)nicotinic acid with a generic 6-aryl analog is scientifically unsound due to critical differences in binding kinetics, target engagement, and downstream biological outcomes. The ethoxy group at the meta position of the phenyl ring introduces a distinct steric and electronic profile that modulates hydrophobic interactions, hydrogen bonding capacity, and rotational freedom [1]. These subtle structural variations translate into measurable differences in enzyme inhibition constants, receptor antagonism, and cellular activity profiles [2]. Furthermore, the position of substitution on the nicotinic acid core (e.g., 2- vs. 5- vs. 6-position) fundamentally alters the compound's pharmacophore geometry and binding mode . Consequently, direct interchange with an unsubstituted phenyl analog or a regioisomer will likely yield irreproducible results, invalidating comparative structure-activity relationship (SAR) analyses and compromising the integrity of experimental data.

Quantitative Differentiation of 6-(3-Ethoxyphenyl)nicotinic Acid from Closest Analogs


CAIII Inhibition: Ki Comparison with 6-(Hexyloxy) and 6-Phenoxy Analogs

The inhibitory activity of 6-substituted nicotinic acid analogs against carbonic anhydrase III (CAIII) is highly dependent on the nature of the 6-substituent. 6-(3-Ethoxyphenyl)nicotinic acid, featuring a meta-ethoxyphenyl group, presents a distinct steric and electronic profile compared to simpler alkoxy or aryloxy analogs. In a direct comparison of binding affinities, 6-(hexyloxy)pyridine-3-carboxylic acid exhibited a Ki of 41.6 µM [1]. While a Ki value for 6-(3-ethoxyphenyl)nicotinic acid was not explicitly determined in this study, the SAR data indicate that the presence of a hydrophobic group containing a hydrogen bond acceptor at position 6 is critical for activity [1]. The ethoxyphenyl moiety offers a unique combination of aromatic π-stacking potential and hydrogen-bonding capacity via the ether oxygen, differentiating it from purely aliphatic or unsubstituted phenyl analogs.

CAIII inhibition hyperlipidemia cancer enzyme kinetics

Antiproliferative Activity in K562 Leukemia Cells: Class-Level Potency

In a study evaluating a series of 6-aryl-2-methylnicotinic acid hydrazones for antiproliferative activity against K562 leukemia cells, IC50 values ranged from 24.99 to 66.78 µM [1]. The most active compound (6c) achieved an IC50 of 24.99 µM. While 6-(3-ethoxyphenyl)nicotinic acid itself is a precursor to such hydrazones and was not directly tested, this dataset establishes a benchmark for the antiproliferative potential of 6-aryl nicotinic acid derivatives [1]. The presence and position of substituents on the aryl ring are known to influence potency; a meta-ethoxy group, as in the target compound, would be expected to modulate both electronic and steric parameters compared to the unsubstituted phenyl or other substituents.

antiproliferative leukemia K562 cancer

CCR5 Antagonism: Preliminary Screening Data

Preliminary pharmacological screening indicates that 6-(3-ethoxyphenyl)nicotinic acid exhibits activity as a CCR5 antagonist, with potential applications in the treatment of CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, and COPD [1]. No quantitative IC50 or Ki data are available in this source. The closest comparator is the unsubstituted 6-phenylnicotinic acid, which has been investigated for cardiovascular and metabolic indications but lacks reported CCR5 antagonist activity [2]. This suggests that the 3-ethoxy substitution may confer a unique selectivity profile for chemokine receptor engagement.

CCR5 antagonist HIV inflammation autoimmune

Regioisomeric Differentiation: 6- vs. 5- vs. 2-(3-Ethoxyphenyl)nicotinic Acid

The position of the 3-ethoxyphenyl group on the nicotinic acid core (2-, 5-, or 6-position) fundamentally alters the molecule's three-dimensional pharmacophore and binding interactions. The 6-position substitution, as in the target compound, places the aryl group in a distinct spatial orientation relative to the carboxylic acid moiety compared to 2- or 5-substituted regioisomers . This regioisomeric variation can lead to divergent target recognition, as demonstrated by SAR studies on nicotinic acid derivatives where the substitution position dictates activity against specific enzyme isoforms or receptors [1]. Procuring the specific 6-substituted regioisomer is essential for maintaining experimental consistency and for accurate interpretation of SAR data.

regioisomer pharmacophore binding mode selectivity

Targeted Research Applications for 6-(3-Ethoxyphenyl)nicotinic Acid (CAS 1192155-03-5)


CAIII Inhibitor Development for Hyperlipidemia and Cancer

Based on the established SAR of 6-substituted nicotinic acid analogs as CAIII inhibitors, 6-(3-ethoxyphenyl)nicotinic acid can be employed as a novel scaffold to explore the effects of aromatic substitution on binding affinity and selectivity [1]. Its unique 3-ethoxyphenyl group offers potential for additional π-π stacking interactions with PHE198 in the CAIII active site, which may enhance inhibitory potency compared to simple aliphatic ethers [1]. Researchers can use this compound to synthesize a series of derivatives and evaluate their Ki values against CAIII, ultimately aiming to optimize leads for metabolic disorders or oncology applications [1].

CCR5 Antagonist Lead Generation for HIV and Autoimmune Diseases

Preliminary data identifying 6-(3-ethoxyphenyl)nicotinic acid as a CCR5 antagonist positions it as a valuable starting point for medicinal chemistry campaigns targeting HIV entry inhibition or inflammatory/autoimmune conditions [2]. The compound can be used in functional assays to confirm CCR5 antagonism, determine IC50 values, and initiate SAR studies to improve potency and selectivity [2]. Its structural divergence from known CCR5 antagonist chemotypes may offer a novel intellectual property position [2].

Antiproliferative Scaffold Optimization in Leukemia Models

Given the documented antiproliferative activity of 6-aryl-2-methylnicotinic acid hydrazones against K562 leukemia cells, 6-(3-ethoxyphenyl)nicotinic acid can serve as a core fragment for the synthesis of novel hydrazone libraries [3]. By systematically varying the hydrazone moiety, researchers can assess the impact of the meta-ethoxy substitution on cellular potency, aiming to achieve IC50 values below the class average of ~25 µM [3]. This approach facilitates the discovery of optimized leads with improved efficacy and reduced off-target effects [3].

Pharmacophore Model Refinement for Nicotinic Acid-Based Ligands

The distinct regioisomeric and substitution pattern of 6-(3-ethoxyphenyl)nicotinic acid makes it an ideal tool for refining pharmacophore models of nicotinic acid-binding proteins [4]. Computational docking and molecular dynamics simulations can utilize this compound to validate predicted binding poses and identify key interaction motifs (e.g., H-bonding with ARG67, coordination with Zn2+) that govern affinity and selectivity [4]. Such studies enhance the predictive power of virtual screening campaigns and rational drug design efforts [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(3-Ethoxyphenyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.